3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid is an organic compound characterized by its unique benzofuran structure. This compound is part of a larger class of benzofuran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula for 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid is , with a molecular weight of approximately 192.22 g/mol .
This compound can be classified under the category of carboxylic acids due to the presence of the propanoic acid functional group. Benzofurans, including this compound, have been extensively studied in medicinal chemistry for their potential roles in drug development and as intermediates in organic synthesis.
The synthesis of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid typically involves several key steps:
The reaction conditions are crucial for maximizing yield and purity, often requiring specific solvents and catalysts .
The molecular structure of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid features a bicyclic benzofuran moiety attached to a propanoic acid chain. The structural representation can be summarized as follows:
The InChI (International Chemical Identifier) for this compound is provided as follows:
3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid can undergo various chemical reactions typical of carboxylic acids:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors. It may modulate specific pathways related to inflammation or other biological processes. For instance, this compound could inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects . The exact targets and pathways are still under investigation but suggest a promising avenue for therapeutic development.
The physical properties of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid include:
Chemical properties include its behavior in various reactions typical for carboxylic acids and its stability under standard laboratory conditions. The compound is classified as an irritant, necessitating caution during handling .
The applications of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid are primarily found in medicinal chemistry and pharmaceutical research. Its structural features make it a candidate for developing new therapeutic agents targeting inflammatory diseases or other conditions where benzofuran derivatives have shown efficacy. Additionally, it may serve as an intermediate in synthesizing more complex organic molecules used in various scientific studies .
The 2,3-dihydrobenzofuran scaffold represents a privileged structure in drug design due to its unique physicochemical properties and widespread presence in bioactive molecules. This bicyclic framework consists of a benzene ring fused to a saturated furan moiety, conferring conformational rigidity that enhances target-binding precision while maintaining metabolic stability. The scaffold’s stereochemical complexity allows for chiral diversification, enabling enantioselective interactions with biological targets. For instance, engineered myoglobin catalysts achieve >99.9% enantiomeric excess (ee) in synthesizing tricyclic 2,3-dihydrobenzofurans with five stereogenic centers, crucial for optimizing pharmacodynamic profiles [1]. The scaffold’s balanced lipophilicity (LogP ~2.5–3.5) facilitates blood-brain barrier penetration, underpinning applications in neuroprotective agents [7].
Table 1: Comparative Analysis of Benzofuran Scaffolds in Drug Design
Scaffold Type | Conformational Flexibility | Chiral Complexity | Representative Bioactivity |
---|---|---|---|
2,3-Dihydrobenzofuran | Low (rigid) | High (multiple stereocenters) | Neuroprotection, PDE1B inhibition [3] [7] |
Simple Benzofuran | Moderate | Low | Antimicrobial [8] |
Furocoumarin (e.g., Psoralen) | High | Moderate | Photochemotherapy |
The 3-(2,3-dihydro-1-benzofuran-6-yl)propanoic acid derivative exemplifies strategic bioisosteric optimization, where the propanoic acid chain significantly expands therapeutic utility. The carboxylic acid moiety enables salt formation for improved solubility and serves as a hydrogen-bond donor/acceptor, facilitating interactions with enzymatic binding pockets. For example, in PDE1B inhibitors, the anionic carboxylate forms critical salt bridges with Arg239/Thr236 residues, enhancing binding affinity [3]. The three-carbon spacer provides optimal distance between the aromatic system and the acid group, allowing simultaneous engagement with hydrophobic pockets and polar active sites. This design mimics endogenous fatty acids, enabling integration into metabolic pathways while resisting β-oxidation [9]. In anticancer benzofuran derivatives, propanoic acid substituents enhance tumor selectivity by exploiting overexpression of carboxylate transporters in malignant cells [9].
Table 2: Bioactivity Modulation by Propanoic Acid Substituents
Benzofuran Core | Biological Target | Effect of Propanoic Acid Chain |
---|---|---|
6-Substituted 2,3-Dihydrobenzofuran | PDE1B enzyme | 10-fold ↑ binding affinity vs. non-acid analogs [3] |
Benzofuran-2-carboxylic acid | NF-κB pathway | Induces IkBα stabilization, suppressing inflammation [9] |
5-Arylbenzofuran | MAO-B enzyme | Enables reversible inhibition (IC₅₀ = 0.8 μM) [7] |
Benzofuran pharmacology originated from natural product isolation, with early examples like ailanthoidol (Zanthoxylum spp.) and usnic acid (lichens) demonstrating antimicrobial and anti-inflammatory properties [8]. The 1950s–1970s saw synthetic expansion, culminating in amiodarone (1974), a benzofuran-based antiarrhythmic whose iodine-rich structure enabled unique ion channel modulation . Modern drug discovery leverages catalytic innovation to access complex derivatives:
The evolution toward multifunctional ligands is exemplified by recent hybrids targeting Alzheimer’s disease, where benzofuran-propanoic acid conjugates inhibit both AChE and β-amyloid aggregation [4] [8].
Table 3: Milestones in Benzofuran Derivative Development
Era | Key Advancement | Representative Agent | Therapeutic Application |
---|---|---|---|
Pre-1950 | Natural product isolation | Usnic acid | Antibacterial |
1970s–1990s | Synthetic small molecules | Amiodarone | Antiarrhythmic |
2000s–2010s | Catalytic asymmetric synthesis | (+)-Conocarpan (antifungal) [7] | Antiparasitic |
2020s–Present | Hybrid pharmacophores & biologics engagement | Prucalopride (benzofuran-carboxylate) [6] | Gastroprokinetic |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2